molecular formula C11H8ClNO B372745 2-Chloro-6-phenoxypyridine CAS No. 23628-24-2

2-Chloro-6-phenoxypyridine

Cat. No. B372745
Key on ui cas rn: 23628-24-2
M. Wt: 205.64g/mol
InChI Key: FTBCXEHMCFPRRF-UHFFFAOYSA-N
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Patent
US06818644B1

Procedure details

A reaction mixture consisting of 1.48 g (10 mmol) of 2,6-dichloropyridine, 6 g (63.75 mmol) of phenol and 2.4 g (60 mmol) of sodium hydroxide in 10 ml of water is heated to 140° C. for 24 hours in a bomb. After cooling the reaction mixture is made strongly alkaline with sodium hydroxide solution and extracted with dichloromethane. The organic phase is separated off and dried over sodium sulphate. Purification is by column chromatography on silica gel (eluant: cyclohexane/ethyl acetate=3:1).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+]>O>[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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